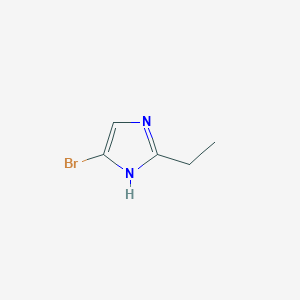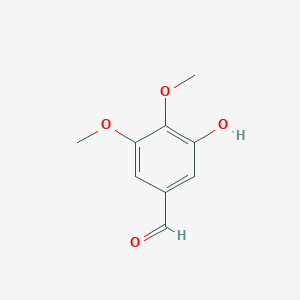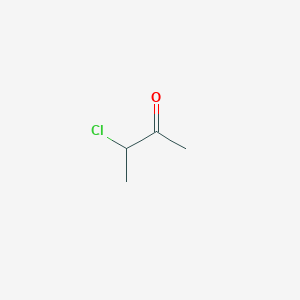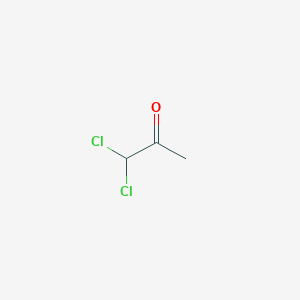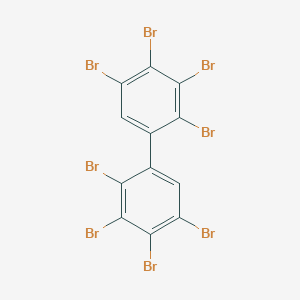
2,2',3,3',4,4',5,5'-Octabromobiphenyl
描述
2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their flame-retardant properties. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. The molecular formula of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is C12H2Br8, and it has a molecular weight of approximately 785.376 g/mol .
作用机制
Biochemical Pathways
It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This suggests that it may affect the pathways related to the metabolism of these compounds.
Action Environment
The action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be influenced by various environmental factors. For instance, its use as a flame retardant in products like computer monitors, televisions, textiles, and plastic foams suggests that it may be more stable and effective in certain environments . The use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment .
生化分析
Biochemical Properties
2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The compound exerts its effects at the cellular level by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The purification typically involves recrystallization or chromatography techniques to remove any unreacted biphenyl or partially brominated by-products .
化学反应分析
Types of Reactions
2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different halogens or functional groups.
科学研究应用
2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl has several applications in scientific research:
Chemistry: Used as a flame retardant in various materials, including plastics and textiles.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
相似化合物的比较
Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl oxide
Uniqueness
2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is unique due to its high degree of bromination, which imparts superior flame-retardant properties compared to less brominated biphenyls. Its structure also makes it more persistent in the environment, leading to concerns about its long-term ecological and health impacts .
属性
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHNDNRLUQCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987252 | |
| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67889-00-3 | |
| Record name | Octabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



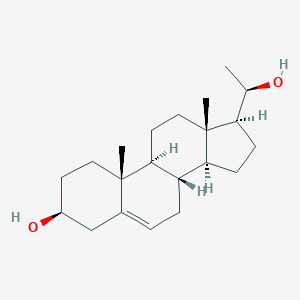
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

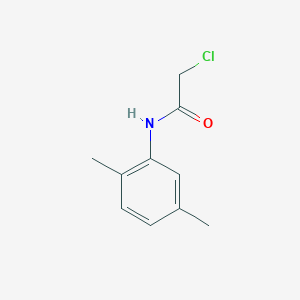
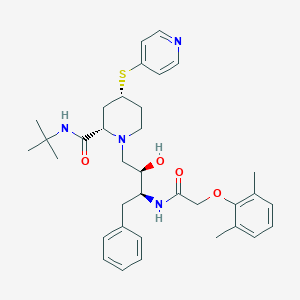

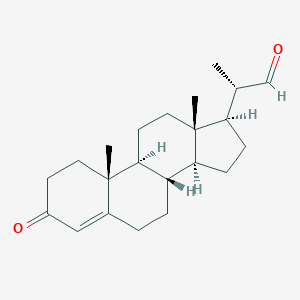
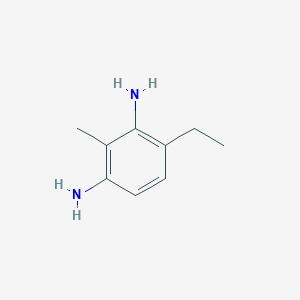
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
